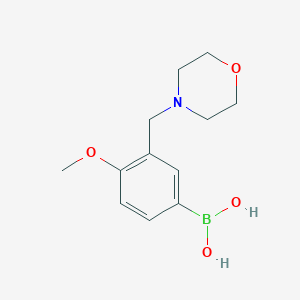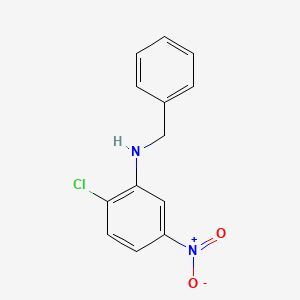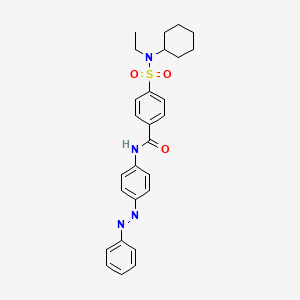
(E)-4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide is a complex organic compound that features a sulfonamide group, a diazenyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves multiple steps:
Formation of the Diazenyl Group: This can be achieved by diazotization of an aniline derivative followed by coupling with another aromatic compound.
Introduction of the Sulfonamide Group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide.
Formation of the Benzamide Moiety: This can be done by reacting an appropriate acid chloride with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diazenyl group.
Reduction: Reduction reactions could target the diazenyl group, converting it to an amine.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Conditions may vary, but typical reagents include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, compounds with sulfonamide groups are often studied for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
Medicinal chemistry applications might include the development of new drugs, particularly if the compound shows activity against specific biological targets.
Industry
In industry, such compounds could be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action for (E)-4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide would depend on its specific biological or chemical activity. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups.
Diazenyl Compounds: Compounds with similar diazenyl groups.
Benzamides: Compounds with similar benzamide moieties.
Uniqueness
The uniqueness of (E)-4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide lies in its combination of these functional groups, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
1007016-59-2 |
|---|---|
Fórmula molecular |
C27H30N4O3S |
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C27H30N4O3S/c1-2-31(25-11-7-4-8-12-25)35(33,34)26-19-13-21(14-20-26)27(32)28-22-15-17-24(18-16-22)30-29-23-9-5-3-6-10-23/h3,5-6,9-10,13-20,25H,2,4,7-8,11-12H2,1H3,(H,28,32) |
Clave InChI |
OOPJREZPOXBWMT-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



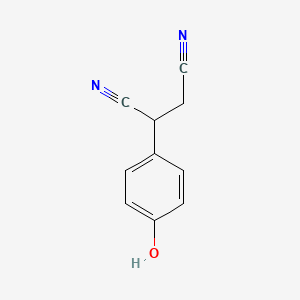

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B14125410.png)
![8-(furan-2-yl)-6-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14125416.png)
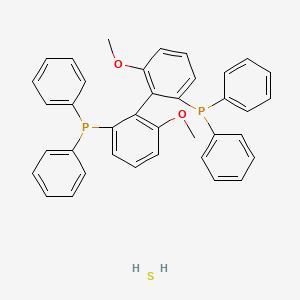
![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125428.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14125434.png)
![3-(3-chlorophenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125435.png)
![2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide](/img/structure/B14125445.png)

![4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14125461.png)
